2-Chloro-4-methoxynicotinonitrile
Overview
Description
2-Chloro-4-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 g/mol . The IUPAC name for this compound is 2-chloro-4-methoxypyridine-3-carbonitrile .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. Its InChI code isInChI=1S/C7H5ClN2O/c1-11-6-2-3-10-7 (8)5 (6)4-9/h2-3H,1H3
. This indicates the presence of a chloro group, a methoxy group, and a nitrile group in the pyridine ring. Physical and Chemical Properties Analysis
The compound has a number of computed properties. It has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has no hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 168.0090405 g/mol . The topological polar surface area is 45.9 Ų , and it has a heavy atom count of 11 .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : 2-Chloro-4-methoxynicotinonitrile derivatives have been synthesized and characterized. For instance, Suwunwong et al. (2013) synthesized a derivative showing blue fluorescence and high thermal stability up to 300°C (Suwunwong, Chantrapromma, & Fun, 2013).
Spectroscopic and Computational Analysis
- Spectroscopic Properties : Eşme (2021) conducted spectroscopic calculations and molecular docking studies on a derivative, indicating potential as an anticancer agent (Eşme, 2021).
Industrial and Environmental Applications
- Biotransformation Studies : Jin et al. (2011) studied the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid using Rhodococcus erythropolis, highlighting its application in the synthesis of pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).
Pharmaceutical Research
- Antimicrobial and Antiinflammatory Activity : Pavlova et al. (2001) synthesized derivatives of this compound and evaluated their antimicrobial and antiinflammatory activities, indicating potential pharmaceutical applications (Pavlova, Mikhalev, Kon’shin, Vasil’eva, Mardanova, Odegova, & Vakhrin, 2001).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-methoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKUXMQJIYHZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362982 | |
Record name | 2-Chloro-4-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98645-43-3 | |
Record name | 2-Chloro-4-methoxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98645-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-cyano-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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